molecular formula C8H4Cl2N2 B1316906 1,6-Dichlorophthalazine CAS No. 124556-78-1

1,6-Dichlorophthalazine

Cat. No. B1316906
Key on ui cas rn: 124556-78-1
M. Wt: 199.03 g/mol
InChI Key: LXAZDQHYBIRAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497269B2

Procedure details

A mixture of 6-chlorophthalazin-1(2H)-one (10.0 g, 55.4 mmol) and phosphoryl trichloride (50.0 mL, 538 mmol) was heated at 105° C. in an oil bath for 8 h. After cooling to RT, the mixture was concentrated by vacuum distillation. The brown residue was re-dissolved in CH2Cl2 and neutralized with saturated aq. NaHCO3. After stirring for 3 h, the organic layer was collected and the aqueous layer was extracted with CH2Cl2 (3×). The combined organics were dried over Na2SO4, filtered through a pad of silica gel, eluting with EtOAc, and concentrated to give the title compound as a tan solid. MS (ESI, pos. ion) m/z: 199.0 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[NH:7][N:6]=[CH:5]2.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:8]1[C:9]2[C:4](=[CH:3][C:2]([Cl:1])=[CH:11][CH:10]=2)[CH:5]=[N:6][N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2C=NNC(C2=CC1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
The brown residue was re-dissolved in CH2Cl2 and neutralized with saturated aq. NaHCO3
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
eluting with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NN=CC2=CC(=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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